(2-(Butylamino)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(Butylamino)pyrimidin-5-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with a butylamino group at the 2-position and a boronic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Butylamino)pyrimidin-5-yl)boronic acid typically involves the formation of the pyrimidine ring followed by the introduction of the butylamino and boronic acid groups. One common method involves the reaction of a suitable pyrimidine precursor with butylamine under appropriate conditions to introduce the butylamino group. The boronic acid group can then be introduced via a borylation reaction, often using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-(Butylamino)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The pyrimidine ring can undergo reduction reactions under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Palladium catalysts: Used in borylation and cross-coupling reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions involving the butylamino group can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
(2-(Butylamino)pyrimidin-5-yl)boronic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-(Butylamino)pyrimidin-5-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The butylamino group can enhance the compound’s ability to interact with biological membranes and other targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-(Butylamino)pyrimidin-5-yl)boronic acid include other pyrimidine derivatives with boronic acid groups, such as:
- (2-Aminopyrimidin-5-yl)boronic acid
- (2-(Methylamino)pyrimidin-5-yl)boronic acid
- (2-(Ethylamino)pyrimidin-5-yl)boronic acid .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylamino group can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-(butylamino)pyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BN3O2/c1-2-3-4-10-8-11-5-7(6-12-8)9(13)14/h5-6,13-14H,2-4H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDGXGNAZNKCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NCCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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